molecular formula C5H4I2N2O2 B2561906 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid CAS No. 1189749-30-1

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

Cat. No. B2561906
CAS RN: 1189749-30-1
M. Wt: 377.908
InChI Key: ZMSUNOJQTWFHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is a chemical compound with the molecular formula C5H4I2N2O2 and a molecular weight of 377.91 . It is also known as 1H-Imidazole-1-acetic acid, 4,5-diiodo- .


Molecular Structure Analysis

The molecular structure of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, attached to an acetic acid group .

Scientific Research Applications

Antimicrobial Properties

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid: exhibits promising antimicrobial potential. Researchers have found that certain derivatives of this compound, such as compounds 1a and 1b , demonstrate effective antimicrobial activity . These properties make it a valuable candidate for developing novel antimicrobial agents.

Pharmaceutical Applications

This compound has garnered interest in pharmaceutical research due to its unique structure. While it is not directly used as a drug, it serves as a building block for designing new pharmaceuticals. Some potential applications include:

Synthesis of Zoledronic Acid

Zoledronic acid, a bisphosphonate drug used to treat osteoporosis and bone metastases, can be synthesized via an improved process that involves 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid as an intermediate . This underscores its significance in drug synthesis.

Mechanism of Action

properties

IUPAC Name

2-(4,5-diiodoimidazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4I2N2O2/c6-4-5(7)9(2-8-4)1-3(10)11/h2H,1H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSUNOJQTWFHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CC(=O)O)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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